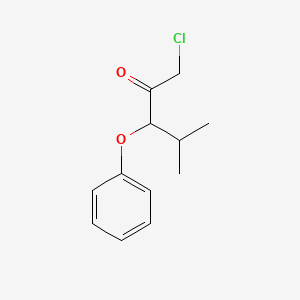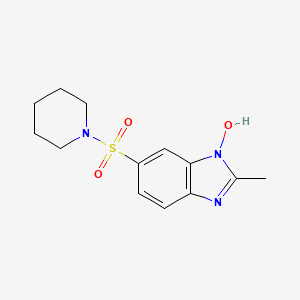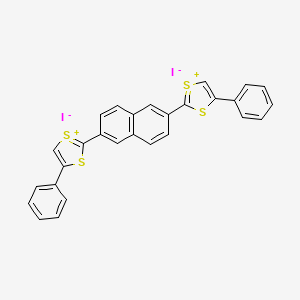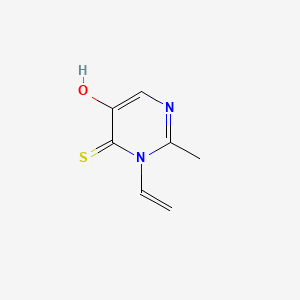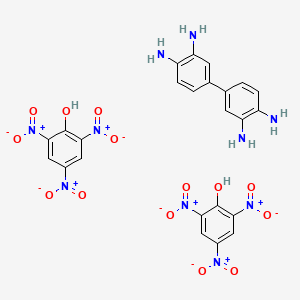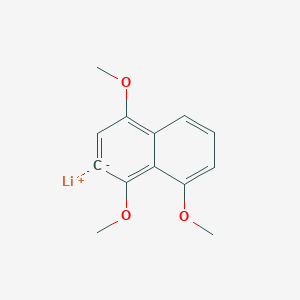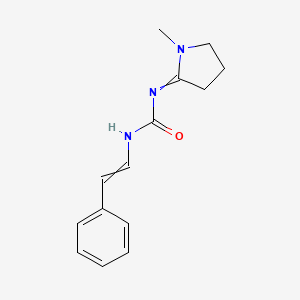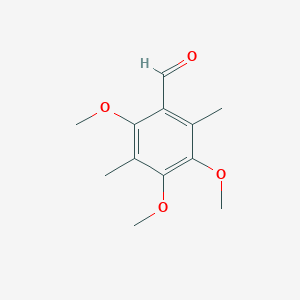
Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, characterized by the presence of three methoxy groups and two methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- can be synthesized through the methylation of benzaldehyde derivatives. One common method involves the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide.
Industrial Production: On an industrial scale, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Types of Reactions:
Oxidation: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
3,4,5-Trimethoxybenzaldehyde: This compound is similar in structure but lacks the additional methyl groups.
2,4,6-Trimethoxybenzaldehyde: Another similar compound with methoxy groups at different positions.
Uniqueness: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- is unique due to the specific arrangement of its methoxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
92421-47-1 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2,4,5-trimethoxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-7-9(6-13)10(14-3)8(2)12(16-5)11(7)15-4/h6H,1-5H3 |
Clave InChI |
CKQVIVNVLKSGMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OC)OC)C)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
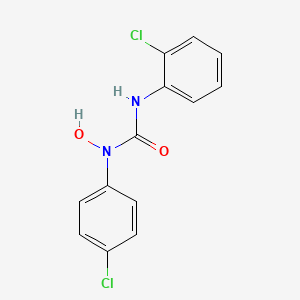
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
